N-(4-methoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(4-methoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound involved in the synthesis and study of various heterocyclic compounds due to its structural uniqueness and potential biological activity. The synthesis of heterocyclic compounds, including pyridines, thiazoles, and pyridazinones, often involves compounds with complex structures similar to this compound. These processes are crucial for creating pharmaceuticals and materials with specific chemical and physical properties (Rady & Barsy, 2006; Drescher, Öhler, & Zbiral, 1991).
Biological and Pharmacological Activities
Compounds with structures similar to this compound have been explored for various biological and pharmacological activities. Studies have shown the potential of such compounds in inhibiting enzymes, interacting with receptors, and demonstrating cytotoxicity against cancer cell lines, suggesting their relevance in the development of new therapeutic agents (Vinayak et al., 2014; Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental and Agricultural Applications
The metabolic pathways and environmental behavior of acetamide herbicides, which share structural similarities with this compound, have been studied in human and rat liver microsomes. These studies contribute to our understanding of the environmental fate of such compounds and their potential impact on human health and ecology (Coleman et al., 2000).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-21(31-22(24-14)15-4-3-11-23-12-15)18-9-10-20(27-26-18)30-13-19(28)25-16-5-7-17(29-2)8-6-16/h3-12H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQATLWMIZCPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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